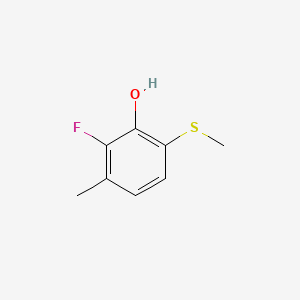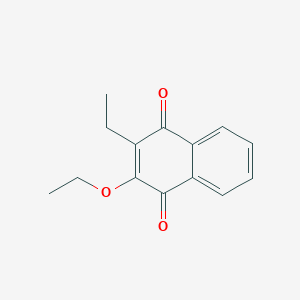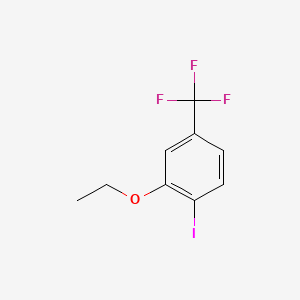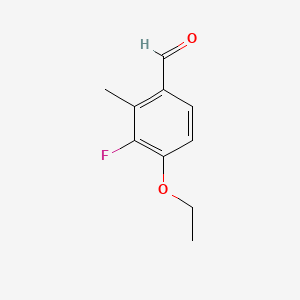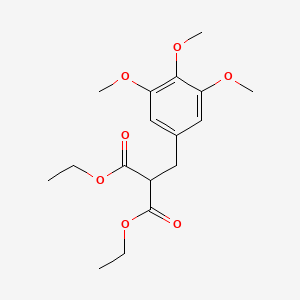
Diethyl(3,4,5-trimethoxybenzyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(3,4,5-trimethoxybenzyl)propanedioate is an organic compound with the molecular formula C17H24O7 It is a derivative of benzyl malonate and features three methoxy groups attached to the benzyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(3,4,5-trimethoxybenzyl)propanedioate typically involves the esterification of 3,4,5-trimethoxybenzyl alcohol with diethyl malonate. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(3,4,5-trimethoxybenzyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of diethyl(3,4,5-trimethoxybenzyl)propanediol.
Substitution: Formation of nitro or halogenated derivatives of the benzyl ring.
Applications De Recherche Scientifique
Diethyl(3,4,5-trimethoxybenzyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl(3,4,5-trimethoxybenzyl)propanedioate involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups on the benzyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester groups can be hydrolyzed to release active metabolites that exert specific effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl(3,4,5-trimethoxybenzyl)malonate
- Diethyl(3,4,5-trimethoxybenzyl)succinate
- Diethyl(3,4,5-trimethoxybenzyl)glutarate
Uniqueness
Diethyl(3,4,5-trimethoxybenzyl)propanedioate is unique due to the presence of three methoxy groups on the benzyl ring, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
7402-30-4 |
|---|---|
Formule moléculaire |
C17H24O7 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
diethyl 2-[(3,4,5-trimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C17H24O7/c1-6-23-16(18)12(17(19)24-7-2)8-11-9-13(20-3)15(22-5)14(10-11)21-4/h9-10,12H,6-8H2,1-5H3 |
Clé InChI |
PYBGZUGFGVDXBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


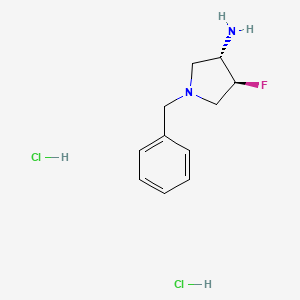




![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)

